5-Amino-3-fluoro-2-pyridineethanol
Description
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-(5-amino-3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-5(9)4-10-7(6)1-2-11/h3-4,11H,1-2,9H2 |
InChI Key |
ASAGNAIYFAAFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCO)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Amination of Fluoropyridines
A key step in the preparation involves nucleophilic aromatic substitution of fluorinated pyridine derivatives with ammonia or amines to introduce the amino group. For example, a patent (CN105669539A) describes the preparation of 2-amino-3-fluoropyridine starting from 2,3-difluoro-5-chloropyridine via ammonification under high pressure and elevated temperature (120–140°C) in an autoclave, followed by reduction to yield the amino-fluoropyridine intermediate with high yield (~85%).
Reaction conditions summary:
| Starting Material | Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2,3-Difluoro-5-chloropyridine | Ammonia (aq) | 120–140°C, 20–24 h, sealed autoclave | 84–85 | Ammonification and reduction; simple operation; scalable |
This method is notable for its simplicity, use of inexpensive reagents, and suitability for large-scale synthesis.
Fluorination via Blaz-Schiemann Reaction and Subsequent Functional Group Transformations
Another approach involves the fluorination of aminopyridine derivatives using an improved Blaz-Schiemann reaction. For instance, starting from 2-hydroxyl-5-nitro-6-picoline or 2-hydroxyl-3-nitro-4-methylpyridine, bromination and fluorination steps are performed to introduce fluorine atoms selectively, followed by catalytic hydrogenation (Raney nickel under hydrogen pressure) to reduce nitro groups to amino groups.
| Step | Reaction | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| Bromination and fluorination | Addition of tribromo oxygen phosphorus in acetonitrile, 110–130°C, 3 h | 90–93 | 2-bromo-6-methyl-5-nitropyridine or 2-bromo-3-nitro-4-methylpyridine | |
| Catalytic hydrogenation | Raney nickel, H2 pressure (~40 psi), room temperature, 5 h | 90–92 | Corresponding 2-bromo-5-amino or 2-hydroxy-3-amino derivatives |
This method allows for selective introduction of fluorine and amino groups, useful for preparing fluoropyridine intermediates with functionalized side chains.
Late-Stage Functionalization of Pyridineethanol Derivatives
A modern and efficient synthetic route involves late-stage fluorination of acetylated 2-pyridineethanol derivatives followed by nucleophilic substitution with aqueous methylamine to introduce the amino group and simultaneously deprotect the acetyl group revealing the free ethanol moiety. This method achieves high yields (up to 64% overall) with fewer steps and isolations compared to traditional routes.
- Fluorination of acetylated 2-pyridineethanol proceeds with 88% yield.
- Subsequent treatment with aqueous methylamine in DMSO replaces fluorine with amino group and removes acetyl protection.
- Overall synthesis is shortened to 2–3 steps with improved yields and reduced reaction time (<18 h total).
This approach is advantageous for synthesizing 5-amino-3-fluoro-2-pyridineethanol analogs with high efficiency and purity.
Comparative Analysis of Preparation Methods
In-Depth Research Findings and Notes
The ammonification method using 2,3-difluoro-5-chloropyridine is notable for its high total yield (up to 77.5% overall in patent claims) and operational simplicity, making it suitable for industrial scale.
The improved Blaz-Schiemann fluorination allows selective fluorination on pyridine rings bearing amino or hydroxyl groups, facilitating the synthesis of complex fluoropyridine intermediates, which can be further transformed into amino-fluoro derivatives.
Late-stage functionalization strategies employing nucleophilic aromatic substitution on fluorinated pyridines reduce the number of synthetic steps and improve overall yield and efficiency, as demonstrated in recent academic research.
Reaction conditions such as solvent choice (e.g., methanol vs. tetrahydrofuran) critically influence selectivity in nucleophilic substitution steps, preventing undesired side reactions such as fluoride displacement.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanal or 2-(5-amino-3-fluoropyridin-2-yl)ethanoic acid.
Reduction: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of fluorescent probes and bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Comparison with Thiophene-Based Methanone Derivatives ()
The compounds 7a and 7b from are methanone derivatives synthesized via cyclocondensation reactions involving thiophene and pyrazole moieties. Key differences include:
The pyridineethanol structure offers a more polar scaffold compared to the sulfur-containing thiophene derivatives, which may influence solubility and target binding.
2.2. Comparison with Phenolic Derivatives ()
The compound 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol (CAS: 873055-52-8) is a fluorinated phenol derivative with a bulky alkyl substituent. Key contrasts include:
The pyridineethanol’s basic nitrogen may enhance solubility in acidic environments, whereas the phenolic derivative’s bulky substituent could improve membrane permeability.
Research Findings and Limitations
- Biological Activity : Fluorinated pyridines are often explored for CNS-targeting drugs, whereas thiophenes () are prioritized in anticancer research.
- Data Gaps: No direct pharmacological or physicochemical data for 5-Amino-3-fluoro-2-pyridineethanol are available in the provided evidence, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
